molecular formula C8H10ClN3O B1435147 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine CAS No. 1872561-34-6

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine

Cat. No.: B1435147
CAS No.: 1872561-34-6
M. Wt: 199.64 g/mol
InChI Key: MTPJRHKRPYKFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine ( 1872561-34-6) is a chemical building block for research. Its structure features a chloro-substituted pyrimidine ring and a 3-methoxyazetidine group. The compound is a solid and should be stored refrigerated. It is exclusively for research applications. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-13-6-3-12(4-6)8-2-7(9)10-5-11-8/h2,5-6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPJRHKRPYKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategy: Substitution on 4,6-Dichloropyrimidine

The core strategy for preparing 4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine typically involves the selective substitution of 2-amino-4,6-dichloropyrimidine or related 4,6-dichloropyrimidine derivatives. The 6-position chlorine is replaced by the 3-methoxyazetidin-1-yl moiety, while the 4-position chlorine remains intact.

Preparation of 4-Chloro-6-methoxypyrimidine Intermediates

A critical intermediate in the synthesis is 4-chloro-6-methoxypyrimidine , which is often prepared from 2-amino-4,6-dichloropyrimidine by reaction with alkali metal alkoxides or alcohols under controlled conditions.

Method Highlights:

  • React 2-amino-4,6-dichloropyrimidine with sodium methoxide or a mixture of sodium hydroxide and methanol.
  • Use a polar aprotic solvent such as acetone to facilitate the reaction.
  • Control temperature between 5 and 60°C.
  • After reaction, distill off >30% of the solvent and precipitate the product by adding water.
  • This method yields >95% product with purity >98%, minimizing residual starting material and impurities.

This process is economically viable and environmentally benign, improving upon earlier methods that yielded only ~70% and required extensive purification.

Parameter Details
Starting material 2-amino-4,6-dichloropyrimidine
Reagent Sodium methoxide or NaOH + MeOH
Solvent Acetone (polar aprotic)
Temperature 5–60 °C
Yield >95%
Purity >98%
Key purification step Water addition after partial distillation

Synthesis of 4,6-Dichloropyrimidine from 4-Chloro-6-methoxypyrimidine

The 4,6-dichloropyrimidine derivative is synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as dimethylformamide (DMF) or DIPEA (N,N-diisopropylethylamine).

Method Highlights:

  • React 4-chloro-6-methoxypyrimidine with POCl3 and anhydrous organic amine at 70–115 °C (preferably 80–105 °C) for 3–8 hours.
  • Remove excess POCl3 by reduced pressure distillation at 65–100 °C under -0.06 to -0.095 MPa.
  • Cool the reaction mixture to 60–80 °C and add dropwise into ice-water mixture (0 °C).
  • Extract the product with organic solvents such as ethylene dichloride or methylene dichloride.
  • Dry and crystallize to obtain 4,6-dichloropyrimidine with high purity (~99.6%) and yield (~95.6%).

This method reduces hazardous reaction conditions, lowers production cost, and minimizes environmental impact.

Parameter Details
Starting material 4-chloro-6-methoxypyrimidine
Reagent Phosphorus oxychloride (POCl3)
Catalyst/Additive Anhydrous organic amine (DMF or DIPEA)
Reaction temperature 70–115 °C (optimal 80–105 °C)
Reaction time 3–8 hours
Work-up Vacuum distillation, ice-water quench, organic extraction
Yield ~95.6%
Purity ~99.6%

Introduction of the 3-Methoxyazetidin-1-yl Group

The substitution of the 6-chlorine atom in 4-chloro-6-chloropyrimidine with the 3-methoxyazetidin-1-yl moiety is typically achieved via nucleophilic substitution using the corresponding azetidine derivative.

While specific detailed protocols for this exact substitution are scarce in open literature, the general approach involves:

  • Reacting 4-chloro-6-chloropyrimidine with 3-methoxyazetidin-1-yl nucleophile under controlled temperature.
  • Use of polar aprotic solvents to facilitate nucleophilic displacement.
  • Optimization of molar ratios to favor monosubstitution at the 6-position.
  • Purification by crystallization or chromatography to achieve high purity.

This step is critical and requires careful control to avoid di-substitution or incomplete reaction.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Purity (%) Notes
Preparation of 4-chloro-6-methoxypyrimidine 2-amino-4,6-dichloropyrimidine Sodium methoxide, acetone, 5–60 °C >95 >98 Water precipitation after partial distillation
Synthesis of 4,6-dichloropyrimidine 4-chloro-6-methoxypyrimidine POCl3, DMF or DIPEA, 80–105 °C, 3–8 h ~95.6 ~99.6 Vacuum distillation, ice-water quench, organic extraction
Substitution with 3-methoxyazetidin-1-yl 4-chloro-6-dichloropyrimidine 3-methoxyazetidin-1-yl nucleophile, polar aprotic solvent Not specified Not specified Requires optimization for selective substitution

Research Findings and Analysis

  • The use of alkali metal alkoxides in polar aprotic solvents such as acetone significantly improves yield and purity in the preparation of 4-chloro-6-alkoxypyrimidines, a key intermediate step.
  • The chlorination step using POCl3 and anhydrous organic amines is optimized to minimize hazardous byproducts and maximize yield, with effective removal of excess reagents by vacuum distillation.
  • Catalysts such as trifluoromethanesulfonic acid and quaternary ammonium salts have been reported to improve methoxylation efficiency in related pyrimidine derivatives, suggesting potential applicability in optimizing the methoxyazetidinyl substitution step.
  • The overall synthetic route balances economic viability, environmental safety, and product purity, critical for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine has shown significant promise in the development of therapeutic agents. Its derivatives are being explored for their potential in treating various conditions, including:

  • Cancer: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. The mechanism typically involves inhibition of protein kinases, which play critical roles in cell signaling pathways associated with cancer progression .
  • Infection: Some derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infectious diseases.

Case Study:
A study on the optimization of pyrimidine derivatives for B-cell lymphoma treatment highlighted the compound's potential as a selective inhibitor of oncogenic drivers like BCL6. The study reported that modifications to the pyrimidine scaffold can enhance potency and selectivity against cancer cells .

Biological Research

Enzyme Inhibition:
The compound has been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can provide insights into disease mechanisms and cellular processes. For instance, studies have shown that it can inhibit certain kinases involved in inflammatory responses, highlighting its anti-inflammatory potential.

Receptor Ligands:
this compound acts as a receptor ligand, influencing various biological pathways. Understanding these interactions can lead to advancements in pharmacology and therapeutic strategies.

Industrial Applications

Agrochemicals:
In industrial settings, this compound is utilized in the synthesis of agrochemicals due to its reactivity and ability to form complex molecules. Its versatility makes it valuable in developing pesticides and herbicides that target specific biological pathways in pests.

Pharmaceuticals:
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting from readily available precursors, the pyrimidine ring is constructed using cyclization reactions.
  • Substitution Reactions: The introduction of the chloro group at the 4-position and the methoxyazetidinyl group at the 6-position is achieved through nucleophilic substitution reactions.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Biological ResearchEnzyme inhibitorsInhibition of inflammatory mediators
Industrial ApplicationsAgrochemicalsDevelopment of targeted pesticides

Mechanism of Action

The mechanism by which 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Key Findings

Ring Size and Flexibility: The 3-methoxyazetidine group in the target compound offers enhanced rigidity compared to larger rings like piperidine (6-membered) or pyrrolidine (5-membered). This rigidity may improve target selectivity in enzyme binding . Pyrazole and thieno-pyrimidine analogs exhibit aromatic character, facilitating π-π stacking interactions in biological targets, whereas azetidine’s aliphatic nature prioritizes hydrophobic contacts .

Chloromethyl and trifluoromethyl groups in analogs increase electrophilicity, making these compounds more reactive in nucleophilic substitution reactions .

Synthetic Accessibility: Thienopyrimidine and pyrazolopyrimidine derivatives often require multi-step syntheses involving condensation and cyclization, whereas pyrimidine analogs with azetidine or piperidine substituents are synthesized via simpler SNAr reactions .

Biological Activity :

  • Pyrazolopyrimidines (e.g., 4-chloro-6-(chloromethyl)-1-methyl derivatives) demonstrate anti-proliferative activity against cancer cell lines (IC₅₀ = 1–10 μM) .
  • Piperidine-substituted pyrimidines (e.g., 4-chloro-6-(4-methylpiperidin-1-yl)) show binding to Hsp90 , a chaperone protein implicated in cancer and neurodegeneration .

Biological Activity

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various mechanisms of action, primarily through its interactions with specific enzymes and receptors, making it a candidate for drug development in treating diseases such as cancer and tuberculosis.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . It has shown promise in inhibiting kinases, which are crucial in signal transduction pathways that regulate cell proliferation and survival. For instance, studies have indicated that this compound can bind to the ATP-binding site of certain kinases, leading to the suppression of tumor cell growth and induction of apoptosis .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity , particularly against Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that it possesses a minimum inhibitory concentration (MIC) ranging from 12.5 to 25 µM against various strains of Mtb, indicating its potential as a therapeutic agent against tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the 3-methoxyazetidine moiety enhances its interaction with biological targets, contributing to its potency as an enzyme inhibitor . Research has shown that modifications in the substituents on the pyrimidine ring can lead to significant changes in biological activity, highlighting the importance of SAR studies in optimizing this compound for therapeutic use.

Study on Anticancer Activity

A study conducted by researchers focused on the anticancer properties of this compound. The compound was tested in various cancer cell lines, where it exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to its ability to inhibit specific kinases involved in cell cycle regulation .

Tuberculosis Treatment Research

In another study aimed at combating tuberculosis resistance, the compound was screened against Mtb using both crystallographic and phenotypic methods. The results indicated that it could effectively inhibit CYP121A1, an enzyme essential for Mtb survival, thus presenting a novel approach for developing new antitubercular agents .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay TypeResultReference
Enzyme InhibitionKinase AssayIC50 < 10 nM
AntimicrobialMIC against Mtb12.5 - 25 µM
CytotoxicityCancer Cell LinesSignificant

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
C-2MethoxyazetidineIncreased potency
C-4ChlorineEnhanced enzyme binding affinity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine
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4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine

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